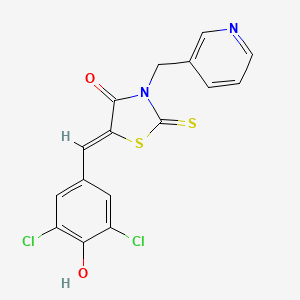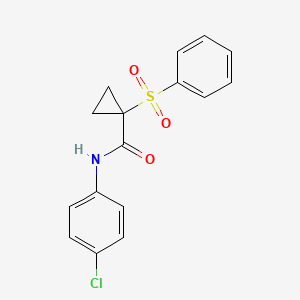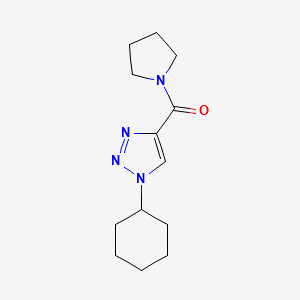![molecular formula C20H14N2O3 B5210793 2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5210793.png)
2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, also known as APC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Conformation
2-Amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile and its derivatives have been extensively studied for their crystal structures using X-ray diffraction techniques. These studies reveal insights into the molecule's conformation, helping to understand its physical and chemical properties. For example, Sharma et al. (2015) conducted X-ray studies on similar carbonitrile compounds, finding that their pyran rings deviate from planarity and adopt a boat conformation, which is stabilized by hydrogen bonds (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
2. Synthesis and Characterization
Synthesis techniques for these compounds involve multicomponent reactions, offering pathways for creating novel derivatives. In a study by Sharma et al. (2015), the compound was synthesized using a one-pot multicomponent reaction, with its structure determined by X-ray analysis. This approach is valuable for developing new materials with potential applications in various fields (Sharma, Brahmachari, Banerjee, Kant, & Gupta, 2015).
3. Applications in Material Science
These compounds have potential applications in material science, particularly in the development of new materials with unique optical and structural properties. Zeyada et al. (2016) investigated the structural and optical properties of related thin films, providing insights into their potential uses in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
4. Nonlinear Optical (NLO) Properties
The nonlinear optical properties of chromene derivatives, including 2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, are of significant interest. Arif et al. (2022) synthesized novel pyrano-chromene derivatives and analyzed their NLO properties using density functional theory, revealing potential applications in photonics and telecommunications (Arif, Shafiq, Noureen, Khalid, Ashraf, Yaqub, Irshad, Khan, Arshad, Braga, Ragab, & Al-Mhyawi, 2022).
5. Antimicrobial and Antifungal Applications
Derivatives of this compound have been explored for their antimicrobial and antifungal activities. For example, Banothu et al. (2013) synthesized novel fused pyrano pyrimidinones from similar carbonitriles and evaluated their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Banothu, Gali, Velpula, & Bavantula, 2013).
6. DNA Binding and Cytotoxic Activities
This compound's derivatives have also been studied for their interactions with DNA and cytotoxic activities, which is crucial for potential applications in drug development and cancer therapy. Farajzadeh Dehkordi et al. (2015) investigated the DNA binding properties of a new pyranochromene derivative, revealing its potential as an anticancer agent (Farajzadeh Dehkordi, Dehghan, Mahdavi, & Hosseinpour Feizi, 2015).
Propiedades
IUPAC Name |
2-amino-4-(3-methylphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-11-5-4-6-12(9-11)16-14(10-21)19(22)25-18-13-7-2-3-8-15(13)24-20(23)17(16)18/h2-9,16H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAYNDUGPFRODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3-methylphenyl)-5-oxo-4h,5h-pyrano[3,2-c]chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5210715.png)

![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5210735.png)
![(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5210743.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5210745.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210753.png)
![1-(4-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210759.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol](/img/structure/B5210764.png)


![N-[(butylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5210773.png)
